molecular formula C10H10F3NO3 B3041129 Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate CAS No. 261635-92-1

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate

Cat. No. B3041129
M. Wt: 249.19 g/mol
InChI Key: UXQHSHIZZNMPSD-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate, also known as ethyl 6-methoxy-2-trifluoromethylpyridin-3-ylcarboxylate or Ethyl 6-methoxy-2-(trifluoromethyl)-3-pyridinecarboxylate, is a chemical compound with the molecular formula C10H10F3NO3 .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate consists of a pyridine ring with a methoxy group at the 6th position and a trifluoromethyl group at the 2nd position . The ethyl ester is attached to the carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate has a molecular weight of 249.19 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate has been utilized in the synthesis of complex molecules and the study of their chemical properties. For instance, studies have focused on the synthesis of nicotinate derivatives, revealing insights into their molecular structures and reactivity. One study detailed the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, showcasing the versatility of ethyl 6-methoxy-2-(trifluoromethyl)nicotinate in forming structurally diverse compounds (Zhou et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate have been evaluated for their potential therapeutic effects. One particular study investigated the retinoprotective effects of a related compound, demonstrating its efficacy in improving retinal microcirculation and resistance to ischemia in a rat model (Peresypkina et al., 2020).

Material Science and Catalysis

In the realm of material science and catalysis, ethyl 6-methoxy-2-(trifluoromethyl)nicotinate-related compounds have been explored for their roles in synthesis processes. A notable example includes the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting the compound's utility in the synthesis of novel anti-infective agents (Mulder et al., 2013).

Advanced Chemical Synthesis Techniques

Research has also delved into advanced chemical synthesis techniques involving ethyl 6-methoxy-2-(trifluoromethyl)nicotinate derivatives. Studies have demonstrated the compound's application in facilitating the synthesis of diverse trifluoromethyl heterocycles, showcasing its role as a versatile intermediate in organic synthesis (Honey et al., 2012).

properties

IUPAC Name

ethyl 6-methoxy-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-7(16-2)14-8(6)10(11,12)13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQHSHIZZNMPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxy-2-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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